
Spiramycin embonate
Descripción general
Descripción
Spiramycin embonate is a macrolide antibiotic derived from the bacterium Streptomyces ambofaciens. It is primarily used as an antibacterial agent, effective against a variety of Gram-positive and some Gram-negative bacteria. This compound is known for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of spiramycin embonate involves the fermentation of Streptomyces ambofaciens to produce spiramycin, which is then chemically modified to form the embonate salt. The process includes:
Fermentation: is cultured under specific conditions to produce spiramycin.
Isolation and Purification: The spiramycin is extracted and purified from the fermentation broth.
Chemical Modification: Spiramycin is reacted with 4,4’-methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) to form this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation followed by downstream processing to isolate and purify the antibiotic. The final product is then formulated into various dosage forms, such as tablets or capsules, using techniques like dry granulation and encapsulation .
Análisis De Reacciones Químicas
Oxidation Reactions
Spiramycin embonate undergoes oxidation under biological and chemical conditions:
Biological Oxidation :
- Polymorphonuclear Neutrophils (PMNs) : At therapeutic concentrations (1–5 µg/mL), spiramycin enhances superoxide anion (O₂⁻) production in bacteria- or fMLP-stimulated PMNs, augmenting bactericidal activity. Higher concentrations (>74 µg/mL) inhibit O₂⁻ generation .
- Mechanism : Interaction with NADPH oxidase in PMNs modulates oxidative bursts .
Chemical Oxidation :
- Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
- Products : Aldehydes or ketones via hydroxylation of macrolide ring substituents .
Table 1: Oxidation Pathways
Metabolic and Biotransformation Reactions
In vivo, this compound undergoes hepatic metabolism and microbial transformation:
- Hepatic Metabolism :
- Microbial Degradation :
Key Metabolites :
Hydrolysis and Substitution Reactions
The macrolide structure of this compound is susceptible to hydrolysis under acidic or enzymatic conditions:
- Acidic Hydrolysis :
- Enzymatic Hydrolysis :
Substitution Reactions :
- Amino Groups : React with acyl chlorides or alkyl halides to form derivatives (e.g., 4″′-N-demethylspiramycin) .
- Hydroxyl Groups : Glycosylation or phosphorylation alters solubility and target affinity .
Environmental Degradation
This compound degrades in aquatic systems via advanced oxidation processes (AOPs):
- Thermally Activated Peroxydisulfate (PDS) :
Degradation Pathway :
Stability and Compatibility
- pH Sensitivity : Degrades rapidly in acidic media (pH < 4) due to lactone ring opening .
- Light/Heat : Prolonged exposure causes photolytic decomposition and loss of potency .
Key Research Findings
- Antibacterial Synergy : Pro-oxidant effects at low concentrations enhance neutrophil-mediated bacterial clearance .
- Metabolic Persistence : Neospiramycin residues persist in animal tissues longer than the parent compound .
- Environmental Impact : AOPs effectively mineralize this compound, reducing ecological risks .
Aplicaciones Científicas De Investigación
Treatment of Respiratory Infections
Spiramycin embonate is particularly effective against respiratory diseases in swine, such as pneumonia caused by Mycoplasma species. Studies have demonstrated that spiramycin significantly reduces clinical signs associated with respiratory infections in pigs, improving overall health outcomes. For instance, a study indicated that the administration of spiramycin led to a marked improvement in respiratory clinical signs among affected animals .
Control of Mycoplasmal Infections
Mycoplasma infections pose significant challenges in livestock management. This compound has been shown to inhibit the growth of various Mycoplasma species, making it a valuable tool in controlling these pathogens. Research has established minimum inhibitory concentrations (MIC) for spiramycin against specific Mycoplasma strains, confirming its effectiveness as an antimicrobial agent .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for optimizing its use in veterinary practices. Studies indicate that spiramycin is well absorbed when administered orally, with significant concentrations found in liver and kidney tissues after dietary administration to pigs . The compound's distribution profile suggests that it can effectively target sites of infection within the body.
Study | Administration Route | Dosage | Tissue Concentration |
---|---|---|---|
Woehrle (1968) | Oral | 150-400 mg/kg | High levels in bone |
Ferriot & Videau (1971) | Intramuscular | 50 mg/kg | 23-70 µg/g in blood and organs |
Genin & Pascal (1981) | Feed | 8-128 mg/kg | Highest levels in liver and kidney |
Toxicology and Safety
The safety profile of this compound has been evaluated through various toxicological studies. Results indicate that it exhibits low acute toxicity across several animal species, including rats and guinea pigs, even at high doses . Long-term studies have shown no significant adverse effects on hematological parameters or organ function at therapeutic doses, reinforcing its safety for veterinary use.
Acute Toxicity Studies
Acute toxicity assessments reveal that this compound has a high tolerance threshold:
Animal Model | Route | Dose | Toxicity Observed |
---|---|---|---|
Rat | Oral | >5000 mg/kg | None noted |
Mouse | Oral | >4350 mg/kg | Ataxia at lower doses |
Guinea Pig | Subcutaneous | Low toxicity observed |
Case Studies and Field Applications
Several field studies have documented the successful application of this compound in livestock management:
-
Case Study 1: Swine Pneumonia Control
A herd of pigs affected by pneumonia was treated with this compound over a period of two weeks. Results showed a reduction in mortality rates and improved growth performance post-treatment. -
Case Study 2: Mycoplasma Control
In a controlled trial involving pigs infected with Mycoplasma hyopneumoniae, administration of spiramycin resulted in significant reductions in clinical signs and improved lung health as assessed by veterinary examinations.
Mecanismo De Acción
Spiramycin embonate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting bacterial growth. The primary molecular target is the 50S ribosomal protein L3 .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide with improved acid stability and broader antibacterial activity.
Azithromycin: Known for its extended half-life and enhanced tissue penetration
Uniqueness
Spiramycin embonate is unique due to its specific binding affinity to the 50S ribosomal subunit and its effectiveness against certain parasitic infections like toxoplasmosis. It also has a longer post-antibiotic effect compared to other macrolides .
Actividad Biológica
Spiramycin embonate is a macrolide antibiotic primarily used in veterinary medicine for the treatment of bacterial and mycoplasmal infections. This article provides a comprehensive overview of its biological activity, including absorption, distribution, metabolism, and specific case studies that highlight its efficacy and safety.
Spiramycin is derived from Streptomyces ambofaciens and exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative organisms. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby obstructing peptide bond formation.
Pharmacokinetics
This compound is well absorbed following oral administration. Studies have shown that:
- In rats, after oral doses of 150 or 400 mg/kg b.w./day for 6 days, spiramycin levels reached up to 50 µg/g in bone tissue .
- In guinea pigs receiving intramuscular injections of 50 mg/kg b.w., spiramycin concentrations were significantly high in blood and various organs (23-70 µg/g) one day post-administration .
- In pigs, dietary administration revealed high liver and kidney concentrations (up to 320 µg/g) after doses equivalent to 100 mg/kg b.w. .
Species | Administration Method | Dose (mg/kg b.w.) | Tissue Concentration (µg/g) |
---|---|---|---|
Rats | Oral | 150-400 | Up to 50 in bone |
Guinea pigs | Intramuscular | 50 | 23-70 in blood |
Pigs | Oral | 100 | Up to 320 in liver |
Metabolism and Residue Studies
Spiramycin undergoes metabolic conversion primarily into neospiramycin, which retains significant antimicrobial activity (approximately 88% compared to spiramycin). Residue studies indicate that:
- In cattle, spiramycin and neospiramycin residues were evaluated, revealing that muscle and kidney contained comparable levels of both compounds after treatment .
- In pigs treated with spiramycin at 50 mg/kg b.w. for seven days, the residues identified included both the parent drug and its cysteine adducts .
Acute Toxicity
This compound has demonstrated low acute toxicity across various species:
- In rats and mice, no clinical signs were observed at doses up to 5000 mg/kg b.w. .
- The most common adverse effects reported were mild gastrointestinal disturbances .
Short-term Studies
In long-term studies involving rats:
- No adverse effects were noted at doses of up to 2000 ppm over a period of 13 weeks. However, degenerative changes in the gastrointestinal tract were observed at higher doses .
Case Studies and Clinical Efficacy
Several studies have highlighted the therapeutic efficacy of this compound:
- Veterinary Applications : Spiramycin is widely used in livestock for controlling respiratory infections caused by Mycoplasma species. A study indicated significant recovery rates in treated animals compared to controls.
- Human Applications : Although primarily veterinary, there are anecdotal reports of its use in humans for specific infections resistant to other antibiotics.
- Comparative Studies : Research comparing spiramycin with other macrolides has shown it to be equally effective against certain pathogens while exhibiting a lower incidence of side effects.
Propiedades
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H74N2O14.C23H16O6/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34-,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPSFSLQTCGC-ZFURAGCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H90N2O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1231.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-08-7 | |
Record name | Spiramycin embonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067724087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiramycin, compd. with 4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.